molecular formula C8H8FNO3 B8564505 2-Nitro-6-fluorobenzeneethanol

2-Nitro-6-fluorobenzeneethanol

Numéro de catalogue B8564505
Poids moléculaire: 185.15 g/mol
Clé InChI: XDEZTMHEXGNPHP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Nitro-6-fluorobenzeneethanol is a useful research compound. Its molecular formula is C8H8FNO3 and its molecular weight is 185.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitro-6-fluorobenzeneethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-6-fluorobenzeneethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C8H8FNO3

Poids moléculaire

185.15 g/mol

Nom IUPAC

2-(2-fluoro-6-nitrophenyl)ethanol

InChI

InChI=1S/C8H8FNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,11H,4-5H2

Clé InChI

XDEZTMHEXGNPHP-UHFFFAOYSA-N

SMILES canonique

C1=CC(=C(C(=C1)F)CCO)[N+](=O)[O-]

Origine du produit

United States

Synthesis routes and methods I

Procedure details

According to the procedure of L. Florvall et al. J. Med. Chem. 29, 1406 (1986), a solution of KOH (0.75 g) in ethanol (5 mL) was added to a mixture of 2-fluoro-6-nitrotoluene (77.5 g, 0.5 mole) and paraformaldehyde (15 g, 0.5 mole) in DMSO (75 mL). The dark solution was stirred for 3 days at room temperature, diluted with water (1.2 L), neutralized with 2.5N HCl (to pH 6.5) and extracted with ether (3×). The extracts were washed with brine (1×), dried (MgSO4) and evaporated to dryness to yield a yellow solid. Trituration with light petroleum ether removed a small amount of unreacted starting material and provided 2-fluoro-6-nitrophenethyl alcohol as a pale yellow solid, 82.3 g, 89.3%, m.p. 42°-44° C. This material was used for the subsequent reaction without further purification. An analytical sample was purified by flash chromatography (silica Merck-60, hexane-ether 6:4), m.p. 45°-46° C.
Name
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
77.5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of potassium tertiary-butylate (90 mg, 0.8 mmol) in tert.-butanol (1 ml, synthesis quality, 99%) was added to 2-fluoro-6-nitrotoluene (776 mg, 5 mmol) and paraformaldehyde (150 mg, 5 mmol) in DMSO (2.5 ml, synthesis quality, additionally dried for 2 d over molecular sieve 4 Å). After the addition of the potassium tertiary-butylate solution, a color change from yellow to deep violet occurred. The solution was stirred for 5 min at room temperature and for 30 min at 70° C. (oil bath temperature). It was then left to cool down to room temperature and neutralized with a few drops of conc. HCl. The mixture was diluted with EtOAc (30 ml) and washed with H2O (20 ml). The aqueous phase was post-extracted with EtOAc (2×20 ml). Drying the organic phases over Na2SO4, filtering and evaporating the solvent under reduced pressure yielded the crude product (1.11 g) which was purified by column chromatography (20 g SiO2, 12×2 cm, solvent: PE 40 ml, PE/EtOAc 10:1 110 ml, 8:1 270 ml, 6:1 210 ml, 5:1 60 ml, 4:1 50 ml). 2-(2-fluoro-6-nitrophenyl)ethanol (653 mg, 71%) was obtained as a yellow solid.
[Compound]
Name
potassium tertiary-butylate
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
776 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

While cooling on ice, 6.52 g (94.5 mmol) of sodium nitrite was added to 45 ml of concentrated sulfuric acid through 30 minutes. Then, 180 ml of acetic acid solution containing 14.5 g (72.9 mmol) of the compound (124) obtained in Reference Example 6 was dropped to the solution through 1.5 hours below 20° C. The solution was stirred for 20 minutes. The solution was dropped to 300 ml ethanol suspension containing 40.9 g (285.8 mmol) of cuprous oxide. The reaction solution was heated at 50° C. and was stirred for minutes. The solution was added to 1.0 l of ice/water, and 1.0 l of chloroform was added to the solution. The insoluble matter was filtered off, and the organic layer was separated. After drying over magnesium sulfate, the solvent was removed by distillation, and the residue was separated by column chromatography (silica gel 500 g, eluent solvent; chloroform) to obtain 6.22 g of the subject compound (185) in a 46% yield.
Quantity
6.52 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
reactant
Reaction Step Three
Quantity
14.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
cuprous oxide
Quantity
40.9 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Five
Quantity
1 L
Type
solvent
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.